![molecular formula C14H11N3OS B3881359 N'-(3-thienylmethylene)-1H-indole-3-carbohydrazide](/img/structure/B3881359.png)
N'-(3-thienylmethylene)-1H-indole-3-carbohydrazide
Overview
Description
N'-(3-thienylmethylene)-1H-indole-3-carbohydrazide, commonly known as TMIC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TMIC belongs to the class of indole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Scientific Research Applications
TMIC has shown promising results in various preclinical studies for its potential use in the treatment of cancer, inflammation, and bacterial infections. In a study published in the European Journal of Medicinal Chemistry, TMIC was found to exhibit potent cytotoxic activity against breast cancer cells. Another study published in the Journal of Enzyme Inhibition and Medicinal Chemistry demonstrated the antibacterial activity of TMIC against methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
The exact mechanism of action of TMIC is not fully understood. However, studies suggest that TMIC may exert its biological effects by inhibiting enzymes involved in key cellular processes, such as DNA synthesis and protein synthesis. TMIC has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TMIC has been shown to have both biochemical and physiological effects. In a study published in the Journal of Cellular Biochemistry, TMIC was found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TMIC has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, TMIC has been found to have antioxidant activity, which may help protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using TMIC in lab experiments is its relatively simple synthesis method. TMIC is also stable under normal laboratory conditions, making it easier to handle and store. However, one of the limitations of using TMIC is its low solubility in water, which may limit its use in certain experimental setups.
Future Directions
There are several future directions for research on TMIC. One potential area of research is to further investigate its anticancer properties and explore its potential use in combination with other chemotherapeutic agents. Another area of research could be to investigate the mechanism of action of TMIC in more detail to better understand its biological effects. Additionally, research could be conducted to explore the potential use of TMIC in the treatment of other diseases, such as bacterial infections and inflammatory disorders.
properties
IUPAC Name |
N-[(E)-thiophen-3-ylmethylideneamino]-1H-indole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-14(17-16-7-10-5-6-19-9-10)12-8-15-13-4-2-1-3-11(12)13/h1-9,15H,(H,17,18)/b16-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZKLLVVWKDDEM-FRKPEAEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NN=CC3=CSC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)N/N=C/C3=CSC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49819438 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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